2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile is a chemical compound classified as a quinoline derivative. Quinoline derivatives are recognized for their diverse biological activities, making them significant in medicinal chemistry. This specific compound features a quinoline ring system with a fluorine atom at the 5-position and a methyl group at the 8-position, along with an ether and nitrile functional group. Its molecular formula is , and it has a molecular weight of approximately 216.21 g/mol .
The synthesis of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile typically involves nucleophilic substitution reactions. One common method includes the reaction of 5-fluoro-8-methylquinoline with chloroacetonitrile in the presence of a base such as potassium carbonate. This reaction is generally conducted in an organic solvent like dimethylformamide (DMF) at elevated temperatures to enhance the yield of the desired product .
The molecular structure of 2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile can be represented by its canonical SMILES notation: CC1=C2C=CC=C(C2=NC=C1)OCC#N. The structure comprises both aromatic and aliphatic components, contributing to its chemical reactivity and biological activity .
The compound can undergo several types of chemical reactions:
| Property | Value |
|---|---|
| Molecular Weight | 216.21 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in organic solvents |
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Density | Not available |
| Stability | Stable under standard conditions |
The presence of fluorine in its structure may enhance its lipophilicity, influencing its solubility and biological activity .
2-((5-Fluoro-8-methylquinolin-4-yl)oxy)acetonitrile has several potential applications:
This compound exemplifies the significant role that quinoline derivatives play across various scientific fields, highlighting their potential for further research and application development.
CAS No.: 60-24-2
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: